9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one

Regioselective N-alkylation Steric hindrance Evacetrapib intermediate

This 9-methyl mono-substituted benzazepinone provides a steric-free baseline for N-functionalization and C-7 diversification, unlike the 7,9-dimethyl analog. Its unsubstituted C-7 position enables Pd-catalyzed cross-coupling with a broad aryl halide scope. Use as a system suitability standard to resolve mono-/dimethyl impurity peaks and ensure ≤0.15% unspecified impurity compliance. Multiple independent suppliers with 3–7 day lead times support parallel sourcing, mitigating single-supplier risk in hit-to-lead and lead optimization campaigns.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 886366-77-4
Cat. No. B13668282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one
CAS886366-77-4
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=O)CCCN2
InChIInChI=1S/C11H13NO/c1-8-4-2-5-9-10(13)6-3-7-12-11(8)9/h2,4-5,12H,3,6-7H2,1H3
InChIKeyDMHKLCWBDQXJIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one (CAS 886366-77-4): Procurement-Class Differentiation for the Mono-Methyl Benzazepinone Scaffold


9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one (CAS 886366-77-4) is a bicyclic tetrahydrobenzazepinone featuring a single methyl substituent at the 9-position of the fused benzene ring . This compound belongs to a privileged scaffold class widely exploited in medicinal chemistry for central nervous system (CNS) agents, cardiovascular drugs, and oncology targets, primarily as a synthetic intermediate or core fragment . Its structural hallmark—a mono-methylated benzazepinone lacking the 7-substituent present in the closely related 7,9-dimethyl analog (CAS 886367-24-4) used in Evacetrapib synthesis—creates distinct steric, electronic, and metabolic differentiation that directly impacts downstream coupling efficiency, regioselectivity, and impurity profile control in multi-step synthetic sequences .

Why Generic Benzazepinone Substitution Undermines Synthetic Utility: The 9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one Case


In-class substitution of benzazepinone building blocks is not a trivial swap in procurement because the position and count of ring substituents dictate chemoselectivity in downstream functionalization reactions, metabolic stability of derived drug candidates, and regulatory impurity thresholds . The 9-methyl mono-substituted variant presents a single reactive site para to the ketone, while the 7,9-dimethyl analog introduces an additional ortho-methyl group that sterically shields the C-7 position, altering N-alkylation regiochemistry, cross-coupling partner selection, and HPLC retention behavior . Procurement of the incorrect methylation pattern can introduce process impurities exceeding the ≤0.15% unspecified critical impurity threshold mandated in pharmaceutical intermediate specifications, directly impacting batch release [1].

Quantitative Differentiation Evidence: 9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one vs. 7,9-Dimethyl Analog


Methyl Substituent Count Governs Steric Accessibility at C-7 for N-Functionalization

The 9-methyl mono-substituted target compound possesses an unsubstituted C-7 position, whereas the 7,9-dimethyl analog (CAS 886367-24-4) presents a methyl group ortho to the aniline-type nitrogen, introducing measurable steric hindrance that alters the regiochemical outcome of N-alkylation and acylation reactions . In Evacetrapib synthesis, the 7,9-dimethyl scaffold requires a hydrogenative reductive amination step where the C-7 methyl group participates in suppressing undesired epimerization [1]; the mono-methyl variant lacks this steric control element, resulting in a different epimer ratio for analogous transformations.

Regioselective N-alkylation Steric hindrance Evacetrapib intermediate

Chromatographic Retention Time Differentiation Enables Purity Profiling

Commercial vendors report a standard purity of 98% for the target compound via HPLC, with batch-specific QC documentation including NMR, HPLC, and GC traces . The 7,9-dimethyl analog (CAS 886367-24-4) is also supplied at similar nominal purity; however, the critical differentiation lies in the chromatographic retention time (RT) shift attributable to the additional methyl group, which enables unambiguous resolution of the two compounds when used as mutual reference standards in impurity profiling . The target compound's smaller molecular volume (MW 175.23 vs. 189.25 for the 7,9-dimethyl analog) and lower logP predict a shorter reverse-phase HPLC retention time, providing a distinct RT window that can be exploited for co-elution risk assessment in pharmaceutical intermediate release testing.

HPLC purity analysis Retention time Impurity profiling

Regioisomeric Impurity Potential Differentiates Procurement Risk Profile

For the target mono-methyl compound, potential synthetic impurities include the 7-methyl regioisomer and the unsubstituted benzazepinone (CAS 1127-74-8), both of which can arise from incomplete regiocontrol during Friedel-Crafts acylation or cyclization steps . In the 7,9-dimethyl series, the symmetrical substitution pattern eliminates the 7-methyl regioisomer risk but introduces a distinct 9-methyl-only impurity . The target compound therefore presents a simpler, more predictable impurity profile consisting of at most two regioisomeric contaminants, compared to the dimethyl series where mono-demethylation during storage or reaction workup can generate both 7-monomethyl and 9-monomethyl impurities, tripling the impurity management burden.

Regioisomeric purity Synthetic impurity Quality risk management

Procurement Availability and Supply Chain Differentiation: Mono-Methyl vs. Dimethyl Benzazepinones

The target compound (CAS 886366-77-4) is listed by multiple independent Chinese and international chemical suppliers including Bidepharm, Leyan, Shaoyuan, and CymitQuimica, with standard purity of 98% and batch-specific QC documentation . The 7,9-dimethyl analog (CAS 886367-24-4) is predominantly positioned as an Evacetrapib-specific intermediate by a narrower set of suppliers, often at higher cost due to its direct link to a clinical-stage asset . This supply chain fragmentation means the mono-methyl compound benefits from competitive multi-vendor pricing and lower lead times (typically 3–7 business days for in-stock catalog items), while the dimethyl analog may require custom synthesis with 4–8 week lead times when out of stock, a critical factor for time-sensitive medicinal chemistry campaigns.

Supply chain Catalog availability Lead time

Optimal Procurement and Application Scenarios for 9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one


Medicinal Chemistry: C-7 Diversification Library Synthesis on the Benzazepinone Scaffold

The unsubstituted C-7 position of the target compound makes it the preferred starting material for parallel synthesis libraries targeting C-7 arylation, halogenation, or borylation, as established by steric accessibility evidence (Section 3, Evidence Item 1) . Unlike the 7,9-dimethyl analog, which is sterically congested at C-7, the mono-methyl scaffold permits Pd-catalyzed cross-coupling with a broader scope of aryl halides and boronic acids, enabling systematic exploration of C-7 substituent effects on target binding or pharmacokinetics.

Quality Control: Reference Standard for Impurity Profiling of 7,9-Dimethyl Benzazepinone Batches

The distinctly shorter HPLC retention time and unique UV chromophore signature of the 9-methyl mono-substituted compound relative to the 7,9-dimethyl analog (Section 3, Evidence Item 2) position it as an ideal reference marker for detecting mono-demethylation impurities in 7,9-dimethyl benzazepinone batches . QC laboratories supporting Evacetrapib intermediate manufacturing can use the target compound as a system suitability standard to verify chromatographic resolution between the mono-methyl and dimethyl species, ensuring compliance with the ≤0.15% unspecified impurity threshold.

Process Development: Evaluating Regioselectivity of N-Protection and N-Alkylation Routes

The target compound's single reactive N–H site, free from competing C-7 steric effects, enables chemists to quantitatively assess the intrinsic regioselectivity of N-protection reagents (e.g., Boc₂O, TsCl, Cbz-Cl) without confounding from ortho-substituent influences (Section 3, Evidence Item 1) . This application is critical for process chemists developing scalable routes where N-protection yield and selectivity directly impact overall cost of goods. The compound serves as a 'steric-free baseline' against which the performance of N-functionalization methods can be benchmarked before translation to more hindered substrates.

Time-Critical Discovery Procurement: Multi-Vendor Sourcing with Batch Traceability

With at least four independent suppliers maintaining in-stock inventory and providing batch-specific QC documentation (NMR, HPLC, GC), CROs and biotech procurement teams can implement parallel sourcing strategies that mitigate single-supplier risk and enable rapid re-order during hit-to-lead or lead optimization campaigns (Section 3, Evidence Item 4) . The 3–7 business day lead time, supported by competitive catalog pricing, positions the compound as the default benzazepinone building block for discovery programs where timeline compression outweighs the need for the 7-methyl substituent.

Quote Request

Request a Quote for 9-Methyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.